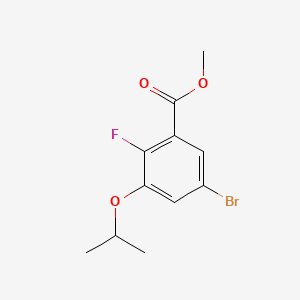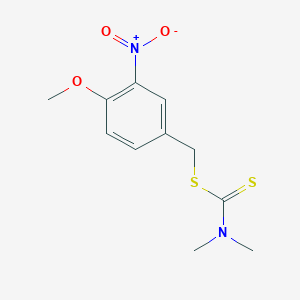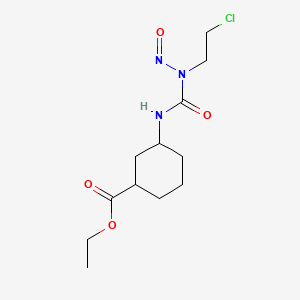
cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a nitrosourea group, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the nitrosourea group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrosourea group is known to alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitrosourea derivatives, such as:
N,N’-Bis(2-chloroethyl)-N-nitrosourea (BCNU): Known for its use in chemotherapy.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU): Another chemotherapeutic agent.
Streptozotocin: Used in the treatment of pancreatic cancer.
Uniqueness
cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester is unique due to its specific structure, which includes a cyclopentanecarboxylic acid moiety. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
33073-61-9 |
|---|---|
Fórmula molecular |
C12H20ClN3O4 |
Peso molecular |
305.76 g/mol |
Nombre IUPAC |
ethyl 3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20ClN3O4/c1-2-20-11(17)9-4-3-5-10(8-9)14-12(18)16(15-19)7-6-13/h9-10H,2-8H2,1H3,(H,14,18) |
Clave InChI |
YFDRQXFULJWHDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCC(C1)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


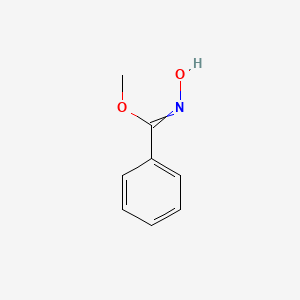
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
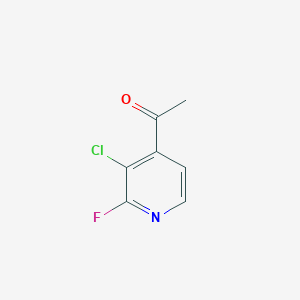
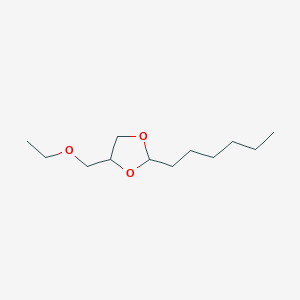
![(2R)-2-[[(Tert-butoxy)carbonyl]amino]-4-(pyridin-3-YL)butanoic acid](/img/structure/B14018679.png)
![4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
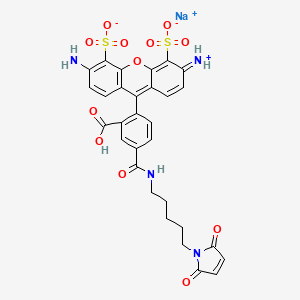
![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14018705.png)
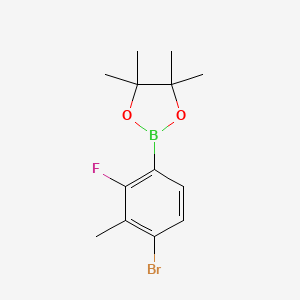
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)
